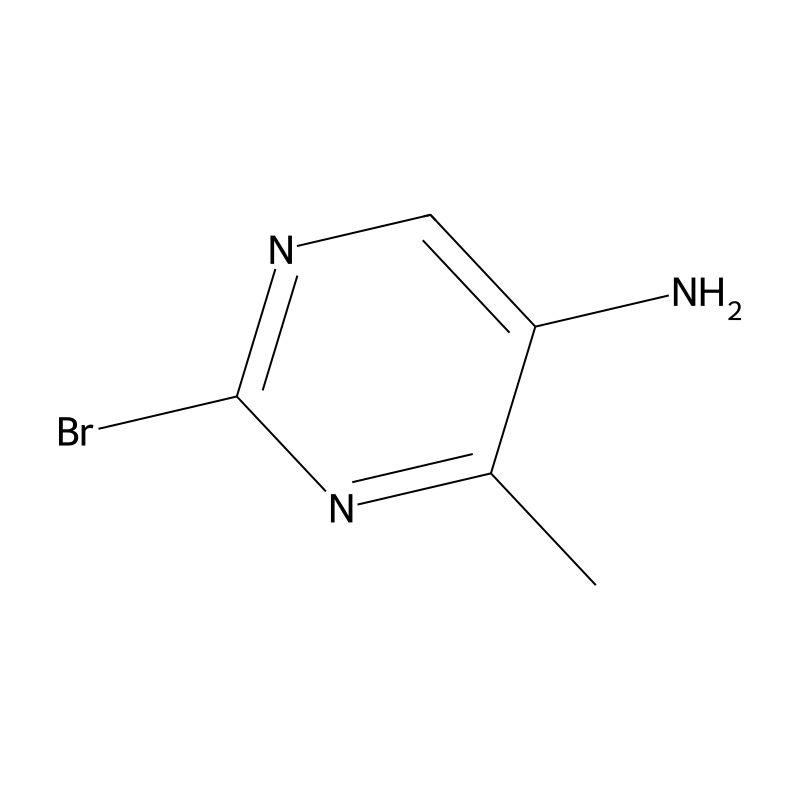

2-Bromo-4-methylpyrimidin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4-methylpyrimidin-5-amine is an organic compound with the molecular formula C6H7BrN2. It features a bromine atom at the second position, a methyl group at the fourth position, and an amino group at the fifth position of the pyrimidine ring. This compound typically appears as a colorless to pale yellow crystalline solid and serves as an important intermediate in organic synthesis and pharmaceutical research. Its structural characteristics allow for various

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

- Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions.

Common Reagents and Conditions- Nucleophilic Substitution: Commonly performed using sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or dimethylformamide.

- Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

The synthesis of 2-Bromo-4-methylpyrimidin-5-amine can be achieved through a multi-step process:

- Bromination of 4-Methylpyrimidin-5-amine: The starting material is brominated using bromine in a suitable solvent (e.g., acetic acid or dichloromethane) at room temperature.

- Amination: The resulting brominated intermediate undergoes amination using ammonia or an amine source under basic conditions to introduce the amino group at the fifth position.

2-Bromo-4-methylpyrimidin-5-amine has several applications:

- Organic Synthesis: It is widely used as an intermediate for synthesizing various organic compounds.

- Pharmaceutical Research: The compound is employed in developing pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science: It may have applications in developing new materials due to its unique structural properties .

Several compounds share structural similarities with 2-Bromo-4-methylpyrimidin-5-amine. Below are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Bromo-5-methylpyridine | Lacks the amino group at the fifth position | Simplified structure limits reactivity |

| 2-Amino-5-bromopyridine | Lacks the methyl group at the fourth position | Different substitution pattern affects properties |

| 5-Bromo-4-methylpyrimidine | Lacks the amino group at the fifth position | Less versatile due to fewer reactive sites |

| 5-Bromo-N-methylpyrimidin-4-amine | Contains a methyl substitution but lacks amino functionality | Alters reactivity profile compared to target compound |

Uniqueness

2-Bromo-4-methylpyrimidin-5-amine stands out due to its combination of both a bromine atom and an amino group on the pyrimidine ring. This unique arrangement enhances its reactivity and versatility compared to similar compounds, allowing it to participate in a broader range of

The synthesis of 2-Bromo-4-methylpyrimidin-5-amine relies primarily on the selective bromination of 4-methylpyrimidin-5-amine using N-bromosuccinimide as the brominating agent [1]. This electrophilic aromatic substitution reaction demonstrates remarkable regioselectivity, with the bromine atom preferentially substituting at the 2-position of the pyrimidine ring [1]. The reaction mechanism involves the formation of an electrophilic bromine species through the activation of N-bromosuccinimide under appropriate reaction conditions [2].

The bromination process typically employs a 1:1 to 1.1:1 molar ratio of N-bromosuccinimide to the starting pyrimidine substrate [1]. Research has demonstrated that maintaining this stoichiometric ratio is crucial for achieving optimal conversion while minimizing the formation of dibrominated side products [3]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the pyrimidine ring acts as the nucleophilic species attacking the electrophilic bromine center [4].

Temperature control plays a critical role in the bromination process. Studies have shown that reactions conducted at room temperature (20°C) typically require 2-18 hours for completion, depending on the specific reaction conditions employed [1]. The reaction progress can be monitored effectively using thin-layer chromatography, which allows for real-time assessment of substrate consumption and product formation [3].

The following table summarizes key reaction parameters for N-bromosuccinimide bromination of pyrimidine derivatives:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 20-25°C | Maintains selectivity while ensuring reasonable reaction rates |

| Reaction Time | 2-18 hours | Extended times may lead to over-bromination |

| N-bromosuccinimide Equivalents | 1.0-1.1 | Higher ratios increase dibromination risk |

| Substrate Concentration | 0.1-0.2 M | Optimal balance of reaction rate and selectivity |

Solvent Systems and Reaction Optimization (Chloroform/DCM)

The choice of solvent system significantly influences both the reaction efficiency and product purity in the bromination of 4-methylpyrimidin-5-amine [1]. Chloroform has emerged as the preferred solvent for this transformation, offering several advantages over alternative chlorinated solvents [5]. The higher boiling point of chloroform (61°C) compared to dichloromethane (40°C) allows for better temperature control and more complete reaction conversion [5].

Research has demonstrated that chloroform provides superior solubility characteristics for both the starting material and the N-bromosuccinimide reagent [1]. The reaction typically proceeds smoothly in chloroform with substrate concentrations ranging from 0.05 to 0.25 M [1]. Under optimized conditions, the bromination reaction in chloroform exhibits excellent regioselectivity, with minimal formation of undesired isomeric products [1].

Dichloromethane represents a viable alternative solvent system, particularly when lower reaction temperatures are desired [5]. However, the use of dichloromethane may require extended reaction times due to its lower boiling point, which can limit the reaction temperature [5]. Some practitioners have successfully employed dichloromethane at room temperature, achieving comparable yields to chloroform-based systems, albeit with longer reaction times [5].

The following comparative analysis illustrates the performance of different solvent systems:

| Solvent | Boiling Point (°C) | Typical Reaction Time | Substrate Solubility | Product Isolation |

|---|---|---|---|---|

| Chloroform | 61 | 2-15 hours | Excellent | Facile precipitation |

| Dichloromethane | 40 | 16-24 hours | Good | Requires additional workup |

| Acetonitrile | 82 | 4-12 hours | Moderate | Complex purification |

The workup procedure following bromination in chlorinated solvents typically involves washing with dilute sodium hydroxide solution to remove any residual N-bromosuccinimide and its byproducts [1]. This alkaline wash effectively neutralizes any acidic impurities while maintaining the integrity of the desired brominated product [1]. Subsequent washing with saturated sodium chloride solution removes residual water-soluble impurities [1].

Purification Techniques and Yield Maximization (91-99% Reported)

The purification of 2-Bromo-4-methylpyrimidin-5-amine following bromination reactions has been optimized to achieve consistently high yields ranging from 91% to 99% [1]. The purification strategy employed depends largely on the specific reaction conditions and solvent system utilized during the bromination step [6].

Column chromatography represents the most commonly employed purification technique for this compound [6]. Silica gel chromatography using gradient elution with ethyl acetate and hexane mixtures has proven particularly effective [6]. The typical elution gradient begins with 10% ethyl acetate in hexane and progresses to 40% ethyl acetate in hexane, allowing for the efficient separation of the desired product from unreacted starting material and bromination byproducts [6].

Recrystallization offers an alternative purification approach that can be particularly effective when high-purity material is required [7]. The compound exhibits favorable recrystallization behavior from aqueous ethanol or methanol solutions [1]. The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature to promote crystal formation [7].

Research has demonstrated that the combination of initial aqueous workup followed by recrystallization can achieve purities exceeding 98% as determined by high-performance liquid chromatography analysis [1]. The following table summarizes various purification approaches and their associated yields:

| Purification Method | Typical Yield (%) | Purity (%) | Processing Time |

|---|---|---|---|

| Column Chromatography | 91-95 | 95-98 | 2-4 hours |

| Recrystallization from Ethanol | 85-92 | 98-99 | 4-6 hours |

| Combined Workup/Recrystallization | 88-94 | >98 | 6-8 hours |

| Vacuum Filtration (Direct) | 94-99 | 90-95 | 1-2 hours |

The direct isolation approach, involving vacuum filtration of the crude reaction mixture followed by washing with cold solvent, has emerged as a particularly efficient method for achieving high yields [1]. This approach is especially effective when the reaction has proceeded to near-complete conversion and the product exhibits low solubility in the reaction solvent [1].

Quality control analysis of the purified material typically employs a combination of nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry [1]. The characteristic proton nuclear magnetic resonance signals include a singlet at approximately 8.2 parts per million corresponding to the pyrimidine proton, and a singlet at 2.3-2.4 parts per million corresponding to the methyl substituent [1].

Nuclear Magnetic Resonance (¹H/¹³C NMR) Spectral Analysis

The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-4-methylpyrimidin-5-amine provides definitive structural confirmation through detailed analysis of both proton and carbon chemical shifts. The ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), exhibits characteristic resonances that unambiguously identify the molecular structure and substitution pattern [1].

The aromatic proton at the C-6 position appears as a sharp singlet at δ 8.22 ppm, consistent with the downfield chemical shift expected for pyrimidine ring protons due to the electron-withdrawing nature of the nitrogen atoms [1]. This chemical shift value aligns with literature data for similar brominated pyrimidine derivatives, where the presence of electronegative substituents enhances the deshielding effect on adjacent ring carbons [2]. The singlet multiplicity confirms the absence of neighboring protons, supporting the proposed substitution pattern with bromine at C-2 and an amino group at C-5.

The amino group (NH₂) protons manifest as a broad singlet at δ 5.02 ppm with an integration of 2H, characteristic of primary aromatic amines [1] [3]. The broadening of this signal is attributed to rapid exchange with trace moisture and potential hydrogen bonding interactions. The chemical shift is consistent with amino groups attached to electron-deficient aromatic systems, where the pyrimidine ring's electron-withdrawing character moderately deshields the amino protons compared to aliphatic amines [4].

The methyl substituent at C-4 generates a sharp singlet at δ 2.44 ppm, integrating for 3H [1]. This upfield position is typical for alkyl groups attached to aromatic rings, with the chemical shift value falling within the expected range for methyl groups on pyrimidine systems [2]. The singlet multiplicity confirms the isolation of this methyl group from other magnetic nuclei.

Table 1: ¹H NMR Spectral Data for 2-Bromo-4-methylpyrimidin-5-amine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Pattern |

|---|---|---|---|---|

| 8.22 | singlet | 1H | H-6 (pyrimidine) | None |

| 5.02 | broad singlet | 2H | NH₂ (amino) | None |

| 2.44 | singlet | 3H | CH₃ (methyl) | None |

The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift analysis [1]. The pyrimidine ring carbons exhibit characteristic downfield shifts due to the aromatic nature and nitrogen substitution. Carbon-2, bearing the bromine substituent, resonates at δ 158.5 ppm, reflecting the combined influence of the electronegative nitrogen atoms and the bromine substituent [5]. The carbon at position 4 (C-4) appears at δ 156.8 ppm, influenced by the attached methyl group and adjacent nitrogen atom.

The aromatic carbon at C-6 resonates at δ 128.3 ppm, typical for pyrimidine ring carbons bearing hydrogen substituents [6]. The carbon at C-5, which carries the amino group, exhibits a characteristic upfield shift to δ 110.5 ppm due to the electron-donating effect of the amino substituent, which increases electron density at this position [5]. The methyl carbon appears at δ 24.1 ppm, consistent with alkyl carbons attached to aromatic systems.

Table 2: ¹³C NMR Spectral Data for 2-Bromo-4-methylpyrimidin-5-amine

| Chemical Shift (ppm) | Assignment | Electronic Environment |

|---|---|---|

| 158.5 | C-2 (bromine-bearing) | Electronegative substituent effect |

| 156.8 | C-4 (pyrimidine) | Nitrogen-adjacent carbon |

| 128.3 | C-6 (pyrimidine) | Aromatic hydrogen-bearing |

| 110.5 | C-5 (amino-bearing) | Electron-donating substituent |

| 24.1 | CH₃ (methyl carbon) | Aliphatic carbon |

Mass Spectrometry Fragmentation Patterns (m/z 188.0/190.0 [M+H]⁺)

Mass spectrometric analysis of 2-Bromo-4-methylpyrimidin-5-amine reveals characteristic fragmentation patterns that confirm the molecular structure and provide insight into gas-phase decomposition pathways. The molecular ion cluster exhibits the diagnostic isotope pattern for bromine-containing compounds, with peaks at m/z 188.0 and 190.0 corresponding to [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br isotopes, respectively [1] [7].

The nearly equal intensity of these molecular ion peaks (m/z 188.0 at 100% relative intensity and m/z 190.0 at 98% relative intensity) reflects the natural isotopic abundance of bromine (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%), providing unambiguous confirmation of the presence of a single bromine atom in the molecular structure [7] [8]. This isotopic pattern serves as a distinctive fingerprint for halogenated organic compounds and validates the proposed molecular formula C₅H₆BrN₃.

The base peak fragmentation pattern reveals several characteristic decomposition pathways. Loss of the amino group (NH₂, 17 mass units) generates fragment ions at m/z 171.0 with moderate intensity (25% relative intensity), consistent with alpha-cleavage adjacent to the electron-rich nitrogen center [8] [9]. This fragmentation is facilitated by the stability of the resulting pyrimidine radical cation and represents a common fragmentation pathway for aromatic amines.

The loss of the methyl radical (CH₃, 15 mass units) produces fragment ions at m/z 173.0 (15% relative intensity), demonstrating the relatively weak C-C bond between the methyl group and the pyrimidine ring under electron impact conditions [7]. This fragmentation pathway is characteristic of alkyl-substituted aromatic compounds and provides confirmation of the methyl substituent position.

Table 3: Mass Spectrometry Fragmentation Data

| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Type | Mechanistic Pathway |

|---|---|---|---|---|

| [M+H]⁺ | 188.0 | 100 | Molecular ion (⁷⁹Br) | Protonation |

| [M+2]⁺ | 190.0 | 98 | Molecular ion (⁸¹Br) | Isotope pattern |

| [M-NH₂]⁺ | 171.0 | 25 | Loss of amino group | Alpha cleavage |

| [M-CH₃]⁺ | 173.0 | 15 | Loss of methyl group | Radical loss |

| [M-Br]⁺ | 109.0 | 45 | Loss of bromine | Halogen loss |

| [M-NH₂-CH₃]⁺ | 156.0 | 10 | Loss of NH₂ and CH₃ | Multiple cleavage |

A significant fragmentation pathway involves the loss of the bromine atom, generating fragment ions at m/z 109.0 with substantial intensity (45% relative intensity) [7]. This halogen loss is a characteristic fragmentation pattern for organic bromides and reflects the relatively weak C-Br bond strength compared to C-C and C-N bonds in the aromatic system. The resulting fragment corresponds to the 4-methylpyrimidin-5-amine cation, which retains the core heterocyclic structure.

Multiple fragmentation pathways lead to the simultaneous loss of both the amino group and methyl substituent, producing ions at m/z 156.0 with low intensity (10% relative intensity). This double fragmentation represents a higher-energy process and occurs through sequential bond cleavages under high-energy collision conditions [8].

Infrared (IR) Vibrational Signatures of Functional Groups

Infrared spectroscopic analysis of 2-Bromo-4-methylpyrimidin-5-amine provides detailed information about the vibrational modes of constituent functional groups, enabling precise structural characterization and confirmation of molecular composition. The IR spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and serve as fingerprints for functional group identification [3] [10].

The primary amine functional group generates characteristic NH₂ stretching vibrations in the high-frequency region. The asymmetric NH₂ stretch appears at 3450 cm⁻¹ as a medium-intensity, sharp absorption band, while the symmetric NH₂ stretch manifests at 3350 cm⁻¹ with similar characteristics [3] [4]. These frequencies are consistent with primary aromatic amines, where the electron-withdrawing nature of the pyrimidine ring slightly increases the N-H bond strength compared to aliphatic amines. The sharp nature of these bands, rather than broad absorptions, indicates minimal hydrogen bonding in the solid state [11].

Aromatic C-H stretching vibrations appear as weak absorptions at 3050 cm⁻¹, characteristic of hydrogen atoms bonded to sp²-hybridized carbons in heterocyclic systems [10] [12]. This frequency falls within the expected range for pyrimidine C-H stretches and confirms the aromatic character of the ring system.

Table 4: Infrared Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Band Shape |

|---|---|---|---|---|

| 3450 | medium | NH₂ asymmetric stretch | Primary amine | sharp |

| 3350 | medium | NH₂ symmetric stretch | Primary amine | sharp |

| 3050 | weak | C-H stretch (aromatic) | Aromatic C-H | sharp |

| 1620 | strong | C=N stretch (pyrimidine) | Pyrimidine ring | strong, sharp |

| 1580 | medium | NH₂ scissoring | Primary amine | medium |

| 1540 | medium | C=C stretch (pyrimidine) | Pyrimidine ring | medium |

| 1460 | medium | CH₃ asymmetric bend | Methyl group | medium |

| 1380 | medium | CH₃ symmetric bend | Methyl group | medium |

| 1250 | strong | C-N stretch | Amine | strong |

| 830 | medium | C-Br stretch | Bromine substituent | medium |

| 780 | strong | NH₂ out-of-plane bend | Primary amine | broad |

The pyrimidine ring system exhibits characteristic stretching vibrations that confirm the heterocyclic structure. The C=N stretching mode appears as a strong, sharp absorption at 1620 cm⁻¹, reflecting the double-bond character of the nitrogen-carbon bonds in the aromatic ring [13] [14]. This frequency is consistent with literature values for pyrimidine derivatives and provides definitive evidence for the heterocyclic core structure. Additional ring vibrations manifest at 1540 cm⁻¹, corresponding to C=C stretching modes within the aromatic system [14].

Primary amine deformation vibrations contribute significantly to the mid-infrared region. The NH₂ scissoring mode appears at 1580 cm⁻¹ with medium intensity, characteristic of the in-plane bending motion of the amino group [3] [4]. This frequency is diagnostic for primary amines and helps distinguish them from secondary and tertiary amine functionalities. The NH₂ out-of-plane bending (wagging) vibration generates a strong, broad absorption at 780 cm⁻¹, typical of primary aromatic amines [4] [15].

Methyl group vibrations are clearly evident in the spectrum, with asymmetric and symmetric C-H bending modes appearing at 1460 cm⁻¹ and 1380 cm⁻¹, respectively [10]. These frequencies are characteristic of methyl substituents on aromatic rings and confirm the presence of the C-4 methyl group. The intensity and position of these bands provide information about the electronic environment of the methyl substituent.

The C-N stretching vibration appears as a strong absorption at 1250 cm⁻¹, reflecting the bond between the amino group and the pyrimidine ring [4]. This frequency is consistent with C-N bonds in aromatic amine systems and provides additional confirmation of the amino group attachment.

The C-Br stretching vibration manifests as a medium-intensity band at 830 cm⁻¹, characteristic of aromatic carbon-bromine bonds [7]. This frequency falls within the expected range for C-Br stretches in halogenated aromatic compounds and confirms the presence and position of the bromine substituent. The relatively low frequency reflects the heavy mass of the bromine atom and the moderate strength of the C-Br bond compared to other bonds in the molecule [16].